molecular formula C6H5NS B2944273 6H-thieno[2,3-b]pyrrole CAS No. 250-79-3

6H-thieno[2,3-b]pyrrole

Cat. No.: B2944273
CAS No.: 250-79-3
M. Wt: 123.17
InChI Key: MYTYHLDSYLKPSF-UHFFFAOYSA-N
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Description

6H-thieno[2,3-b]pyrrole is a heterocyclic compound that consists of a thiophene ring fused to a pyrrole ring

Safety and Hazards

6H-thieno[2,3-b]pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiophene and pyrrole rings, which provide multiple reactive sites.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various hydrogenated derivatives .

Comparison with Similar Compounds

6H-thieno[2,3-b]pyrrole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. Similar compounds include:

These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

6H-thieno[2,3-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-7-6-5(1)2-4-8-6/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTYHLDSYLKPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the common synthetic approaches to 6H-thieno[2,3-b]pyrroles?

A1: 6H-thieno[2,3-b]pyrroles can be synthesized through a multi-step process generally involving a Gewald reaction, alkylation, and Thorpe–Ziegler cyclization. [] This method allows for the incorporation of various substituents, enabling the exploration of structure-activity relationships. One study reported a one-pot synthesis of diethyl 3,6-bis((ethoxycarbonyl)methyl)-4-amino-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate in DMF with good yield and high purity. [] Another study utilized citric acid as a starting material to synthesize 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b] pyrrole-2-carboxylic acid. []

Q2: Beyond serotonin receptors, what other biological targets have been explored for 6H-thieno[2,3-b]pyrrole derivatives?

A3: Recent studies have investigated this compound derivatives as potential inhibitors of specific enzymes. For example, a derivative, Methyl 2-(hydroxymethyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate (Fragment 27), has been found to interact with Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase. [] Similarly, another derivative, 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, exhibited binding affinity to Mycobacterium tuberculosis malate synthase. [] These findings suggest potential applications of this compound derivatives in developing new antibacterial agents.

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